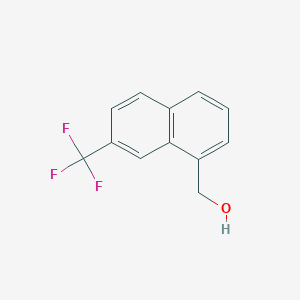

2-Phenylquinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

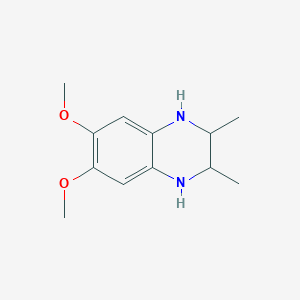

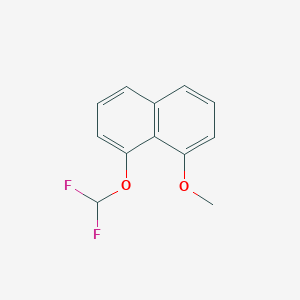

La 2-Fenilquinolin-3-amina es un compuesto orgánico con la fórmula molecular C15H12N2. Pertenece a la clase de derivados de quinolina, que son conocidos por sus diversas aplicaciones en la química medicinal e industrial. Este compuesto presenta un núcleo de quinolina con un grupo fenilo en la posición 2 y un grupo amino en la posición 3, lo que lo convierte en un andamiaje valioso para diversos estudios químicos y biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 2-Fenilquinolin-3-amina se puede lograr mediante varios métodos. Un enfoque común implica la síntesis de Friedländer, que típicamente utiliza 2-aminobenzofenona y un aldehído en condiciones ácidas. Otro método es la síntesis de Skraup, que implica la ciclización de derivados de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante.

Métodos de producción industrial: La producción industrial de 2-Fenilquinolin-3-amina a menudo emplea procesos catalíticos para aumentar el rendimiento y la eficiencia. Las reacciones catalizadas por metales de transición, como las reacciones de acoplamiento cruzado catalizadas por paladio, se utilizan con frecuencia. Además, los enfoques de química verde, incluido el uso de líquidos iónicos y la síntesis asistida por microondas, están ganando popularidad debido a sus beneficios ambientales .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2-Fenilquinolin-3-amina se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de tetrahidroquinolina.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo de quinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Se utilizan catalizadores como paladio sobre carbono (Pd/C) e hidrógeno gaseoso para la reducción.

Sustitución: Los reactivos como el bromo o el cloro en presencia de un catalizador ácido de Lewis se utilizan para reacciones de halogenación.

Productos principales:

Oxidación: N-óxidos de quinolina.

Reducción: Derivados de tetrahidroquinolina.

Sustitución: Derivados de quinolina halogenados

Aplicaciones Científicas De Investigación

La 2-Fenilquinolin-3-amina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Se utiliza en el estudio de inhibidores enzimáticos y antagonistas de receptores.

Medicina: Este compuesto se investiga por su potencial como agente anticancerígeno, antimicrobiano y antiinflamatorio.

Industria: Se utiliza en el desarrollo de colorantes, pigmentos y diodos orgánicos emisores de luz (OLED)

Mecanismo De Acción

El mecanismo de acción de la 2-Fenilquinolin-3-amina implica su interacción con varios objetivos moleculares. En la química medicinal, actúa como un inhibidor de enzimas o receptores específicos, modulando así las vías biológicas. Por ejemplo, puede inhibir la ADN girasa, una enzima crucial para la replicación del ADN bacteriano, lo que la convierte en un posible agente antibacteriano. Además, puede interactuar con receptores celulares para ejercer efectos antiinflamatorios .

Compuestos similares:

Quinolina: Un compuesto padre con una estructura más simple, sin los grupos fenilo y amino.

2-Fenilquinolina: Similar a la 2-Fenilquinolin-3-amina pero sin el grupo amino en la posición 3.

3-Aminoquinolina: Carece del grupo fenilo en la posición 2.

Singularidad: La 2-Fenilquinolin-3-amina es única debido a la presencia de un grupo fenilo y un grupo amino, lo que mejora su reactividad química y su actividad biológica. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas e interactuar con múltiples objetivos biológicos, lo que la convierte en un compuesto versátil en la investigación y las aplicaciones industriales .

Comparación Con Compuestos Similares

Quinoline: A parent compound with a simpler structure, lacking the phenyl and amine groups.

2-Phenylquinoline: Similar to 2-Phenylquinolin-3-amine but without the amine group at the 3-position.

3-Aminoquinoline: Lacks the phenyl group at the 2-position.

Uniqueness: this compound is unique due to the presence of both a phenyl group and an amine group, which enhances its chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications .

Propiedades

Fórmula molecular |

C15H12N2 |

|---|---|

Peso molecular |

220.27 g/mol |

Nombre IUPAC |

2-phenylquinolin-3-amine |

InChI |

InChI=1S/C15H12N2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H,16H2 |

Clave InChI |

VGVQEVOWRYJFDG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)

![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)

![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)